Cas no 56065-35-1 (Heptane,4-isocyanato-4-propyl-)
56065-35-1 structure
Product Name:Heptane,4-isocyanato-4-propyl-
CAS No:56065-35-1
MF:C11H21NO
MW:183.290543317795
CID:377466
PubChem ID:92004
Update Time:2025-04-19
Heptane,4-isocyanato-4-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Heptane,4-isocyanato-4-propyl-
- 1,1-dipropylbutyl isocyanate
- 4-isocyanato-4-propylheptane
- 56065-35-1
- EINECS 259-976-3
- 1,1-di-n-propyl-n-butylisocyanate
- NS00033453
- DTXSID50204612
- GXJWKOQDAJVDKL-UHFFFAOYSA-N
- SCHEMBL11407031
-
- Inchi: 1S/C11H21NO/c1-4-7-11(8-5-2,9-6-3)12-10-13/h4-9H2,1-3H3
- InChI Key: GXJWKOQDAJVDKL-UHFFFAOYSA-N
- SMILES: O=C=NC(CCC)(CCC)CCC
Computed Properties
- Exact Mass: 183.16243
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- PSA: 29.43
Heptane,4-isocyanato-4-propyl- Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
56065-35-1 (Heptane,4-isocyanato-4-propyl-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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